3-Hydroxy-3-(3-hydroxyphenyl)-1-propyne
CAS No.:
Cat. No.: VC13997354
Molecular Formula: C9H8O2
Molecular Weight: 148.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8O2 |
|---|---|
| Molecular Weight | 148.16 g/mol |
| IUPAC Name | 3-(1-hydroxyprop-2-ynyl)phenol |
| Standard InChI | InChI=1S/C9H8O2/c1-2-9(11)7-4-3-5-8(10)6-7/h1,3-6,9-11H |
| Standard InChI Key | KGVFSOOCHJADLR-UHFFFAOYSA-N |
| Canonical SMILES | C#CC(C1=CC(=CC=C1)O)O |
Introduction
Synthesis and Structural Characterization
Synthetic Pathways
The synthesis of 3-hydroxy-3-(3-hydroxyphenyl)-1-propyne typically involves the reaction of phenolic precursors with propyne derivatives under controlled conditions. A common method employs Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to monitor reaction progress and purity. Key steps include:
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Alkyne Functionalization: Propyne derivatives are reacted with 3-hydroxyphenyl compounds in the presence of mild bases such as sodium hydride.
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Solvent Optimization: Tetrahydrofuran (THF) or dichloromethane (DCM) is often used to enhance reaction efficiency while minimizing side products .
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Temperature Control: Reactions are conducted at mild temperatures (25–65°C) to prevent decomposition of sensitive hydroxyl groups .
Representative Synthesis Protocol:
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Starting Materials: 3-Hydroxyacetophenone and propargyl bromide.
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Base-Mediated Coupling: Sodium hydride facilitates the deprotonation of the phenolic hydroxyl group, enabling nucleophilic attack on the propargyl bromide.
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Purification: Column chromatography (petroleum ether/ethyl acetate) yields the pure compound .
Structural Analysis
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Spectroscopic Data:
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X-ray Crystallography: Limited data exist, but analogous compounds (e.g., 3-hydroxypropanamidines) reveal planar aromatic rings and hydrogen-bonding networks .
Chemical Properties and Reactivity
Acid-Base Behavior
The compound exhibits weak acidity due to its phenolic hydroxyl groups (pKa ≈ 10–12). In alkaline conditions, deprotonation enhances nucleophilicity, facilitating reactions such as:
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Etherification: Formation of methoxy derivatives via alkylation .
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Cross-Coupling: Sonogashira or Heck reactions to introduce aryl/alkenyl groups .
Stability and Degradation
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Thermal Stability: Decomposes above 150°C, with gas chromatography-mass spectrometry (GC-MS) indicating CO₂ and phenolic fragments as primary degradation products.
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Photodegradation: Exposure to UV light induces cleavage of the alkyne bond, forming quinones and ketones .
Biological Activities
Enzyme Inhibition
3-Hydroxy-3-(3-hydroxyphenyl)-1-propyne demonstrates moderate inhibition of cytochrome P450 enzymes (IC₅₀ = 15–20 μM) and tyrosinase (IC₅₀ = 25 μM) . These properties suggest potential applications in:
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Antimicrobial Therapies: Disruption of bacterial redox systems .
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Skin Depigmentation: Inhibition of melanin synthesis pathways .
Applications in Materials Science
Polymer Synthesis
The alkyne group enables click chemistry applications, such as Huisgen cycloaddition, to synthesize:
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Conjugated Polymers: For organic electronics (e.g., OLEDs).
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Hydrogels: Cross-linked networks for drug delivery systems .
Surface Functionalization
Future Research Directions
Pharmacological Optimization
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Structure-Activity Relationships (SAR): Modifying the alkyne or hydroxyl groups to enhance bioavailability .
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In Vivo Studies: Evaluating pharmacokinetics and toxicity in animal models .
Advanced Material Design
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